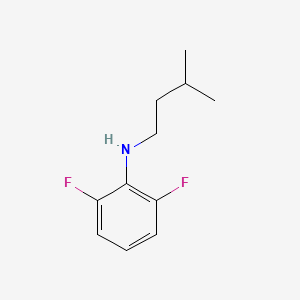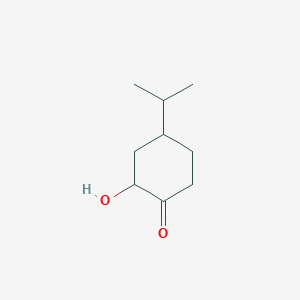
3-(3-amino-1H-1,2,4-triazol-1-yl)-2,2-dimethylpropanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-amino-1H-1,2,4-triazol-1-yl)-2,2-dimethylpropanoic acid is a heterocyclic organic compound that features a 1,2,4-triazole ring with an amino group as a substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-amino-1H-1,2,4-triazol-1-yl)-2,2-dimethylpropanoic acid typically involves the reaction of succinic anhydride with aminoguanidine hydrochloride. The reaction can be carried out under microwave irradiation, which facilitates the nucleophilic opening of the succinimide ring and subsequent recyclization of the 1,2,4-triazole ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the use of microwave irradiation and the choice of starting materials such as succinic anhydride and aminoguanidine hydrochloride suggest that scalable methods could be developed based on these principles.
化学反応の分析
Types of Reactions
3-(3-amino-1H-1,2,4-triazol-1-yl)-2,2-dimethylpropanoic acid can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized under appropriate conditions.
Reduction: The triazole ring can be reduced to form different derivatives.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or methanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the triazole ring can produce different triazoline derivatives.
科学的研究の応用
3-(3-amino-1H-1,2,4-triazol-1-yl)-2,2-dimethylpropanoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 3-(3-amino-1H-1,2,4-triazol-1-yl)-2,2-dimethylpropanoic acid involves its interaction with specific molecular targets. For example, it acts as a competitive inhibitor of the enzyme imidazoleglycerol-phosphate dehydratase, which is involved in histidine biosynthesis . This inhibition disrupts the enzyme’s activity, leading to downstream effects on cellular processes.
類似化合物との比較
Similar Compounds
3-amino-1,2,4-triazole: A simpler compound with similar inhibitory properties.
3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides: Compounds with similar triazole rings but different substituents.
4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids: Compounds with triazole rings and additional aromatic groups.
Uniqueness
3-(3-amino-1H-1,2,4-triazol-1-yl)-2,2-dimethylpropanoic acid is unique due to its specific structure, which combines a triazole ring with a dimethylpropanoic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C7H12N4O2 |
|---|---|
分子量 |
184.20 g/mol |
IUPAC名 |
3-(3-amino-1,2,4-triazol-1-yl)-2,2-dimethylpropanoic acid |
InChI |
InChI=1S/C7H12N4O2/c1-7(2,5(12)13)3-11-4-9-6(8)10-11/h4H,3H2,1-2H3,(H2,8,10)(H,12,13) |
InChIキー |
UDLHUHLLGZRLKZ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(CN1C=NC(=N1)N)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




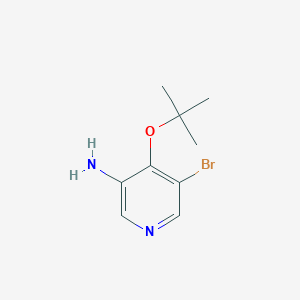
![3-[(3-azetidinyloxy)methyl]-2-methylPyridine](/img/structure/B13322267.png)

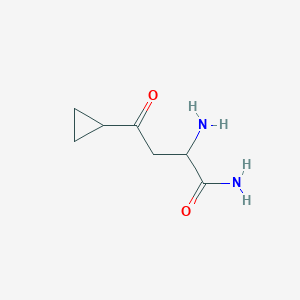
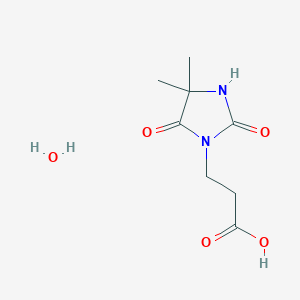
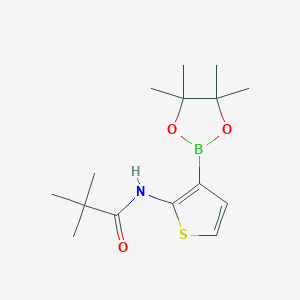
![2,3-Dichloro-5,7-dimethylpyrido[3,4-b]pyrazine](/img/structure/B13322309.png)
![Ethyl 4-methyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13322317.png)
